molecular formula C13H17BrO2 B2797143 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid CAS No. 756870-02-7

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid

Cat. No.: B2797143
CAS No.: 756870-02-7
M. Wt: 285.181
InChI Key: ITEGDFSRLXAEGQ-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid is an organic compound with a complex structure that includes a bromophenyl group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid typically involves the bromination of a phenylmethyl precursor followed by the introduction of a methylpentanoic acid group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenylmethyl derivatives.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 3-(4-Bromophenyl)propanoic acid
  • 2-(4-Bromophenyl)propanoic acid

Uniqueness

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a bromophenyl group with a methylpentanoic acid backbone makes it versatile for various applications, distinguishing it from other similar compounds.

Biological Activity

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid, also known by its CAS number 756870-02-7, is a compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrO2. It features a bromophenyl group attached to a pentanoic acid moiety, which contributes to its unique biological properties. The presence of the bromine atom may enhance interactions with biological targets, influencing its pharmacodynamics.

Research indicates that compounds structurally similar to this compound may interact with specific receptors in the body, particularly sigma receptors, which are implicated in various physiological processes including modulation of the immune response and central nervous system activities .

Target Receptors

  • Sigma Receptors : These receptors are involved in neuroprotection and may play a role in the modulation of pain and mood disorders.
  • Enzyme Interaction : The compound may also act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.

Antimicrobial Properties

Studies have shown that derivatives of similar compounds exhibit antimicrobial activity against various bacterial strains. This suggests that this compound could potentially possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Activity

Preliminary data indicates that compounds with similar structures have been evaluated for anticancer properties. They may induce apoptosis in cancer cell lines by interacting with pathways regulated by p53 and MDM2 proteins . This highlights the potential of this compound in cancer therapeutics.

Case Studies

  • Study on Sigma Receptor Agonists : A study investigated the effects of sigma receptor agonists on neuroprotection and found that certain compounds could significantly reduce neuronal apoptosis under stress conditions. This opens avenues for exploring this compound as a neuroprotective agent.
  • Antitumor Efficacy : Research involving peptidomimetic macrocycles has shown improved efficacy against p53 positive tumor cell lines. Similar mechanisms might be explored for this compound to evaluate its antitumor potential .

Pharmacological Applications

The compound's potential applications span several therapeutic areas:

  • Neurological Disorders : Given its interaction with sigma receptors, it may be beneficial in treating conditions like depression or anxiety.
  • Cancer Therapy : Its ability to induce apoptosis suggests it could be developed into a treatment for various cancers.
  • Infectious Diseases : If proven effective against bacteria, it could serve as an antibiotic agent.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Sigma Receptor InteractionModulates CNS and immune functions
Antimicrobial EffectsPotential activity against bacterial strains
Anticancer PropertiesInduces apoptosis in tumor cell lines
NeuroprotectionReduces neuronal apoptosis under stress

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEGDFSRLXAEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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